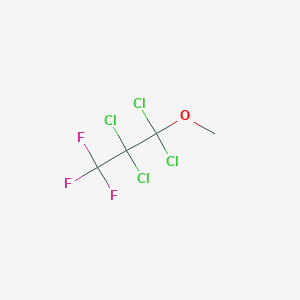
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane is an organofluorine compound with the molecular formula C3HCl4F3O. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated organic compound. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane typically involves the halogenation of a suitable precursor. One common method involves the reaction of a methoxypropane derivative with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane can be compared with other halogenated organic compounds such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but with different halogenation patterns.
2,2,3,3-Tetrachloro-1,1,1-trifluoropropane: Another halogenated compound with distinct properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A related compound with fewer chlorine atoms.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and methoxy groups, which confer unique chemical and physical properties.
Properties
CAS No. |
112331-99-4 |
|---|---|
Molecular Formula |
C4H3Cl4F3O |
Molecular Weight |
265.9 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-3,3,3-trifluoro-1-methoxypropane |
InChI |
InChI=1S/C4H3Cl4F3O/c1-12-3(7,8)2(5,6)4(9,10)11/h1H3 |
InChI Key |
ZYOLZDSIDVCFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















